Methoxyphenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Synthesis of Butylated Hydroxy Anisoles

Scientific Field: Organic Chemistry

Application Summary: 4-Methoxyphenol may be used in the synthesis of butylated hydroxy anisoles.

Methods of Application: This involves alkylation with methyl tert-butyl ether over a non-zeolitic solid acidic catalyst.

Results or Outcomes: This process is eco-friendly when compared to the Friedel-Crafts alkylation reaction.

Formation of 2-Nitro-4-Methoxyphenol and Benzoquinone

Application Summary: 4-Methoxyphenol may also react with aqueous nitrous acid to form 2-nitro-4-methoxyphenol and benzoquinone.

Methods of Application: The formation of these compounds depends on the reaction conditions.

Results or Outcomes: The ratios of 2-nitro-4-methoxyphenol and benzoquinone formed vary depending on the reaction conditions.

Designing β-Cyclodextrin 4-Methoxyphenol Conjugates

Scientific Field: Pharmaceutical Chemistry

Application Summary: 4-Methoxyphenol can be used as a building block in designing β-cyclodextrin 4-methoxyphenol conjugates.

Methods of Application: These conjugates can be potential ligands for drug complexation.

Use in Pesticides

Scientific Field: Agricultural Chemistry

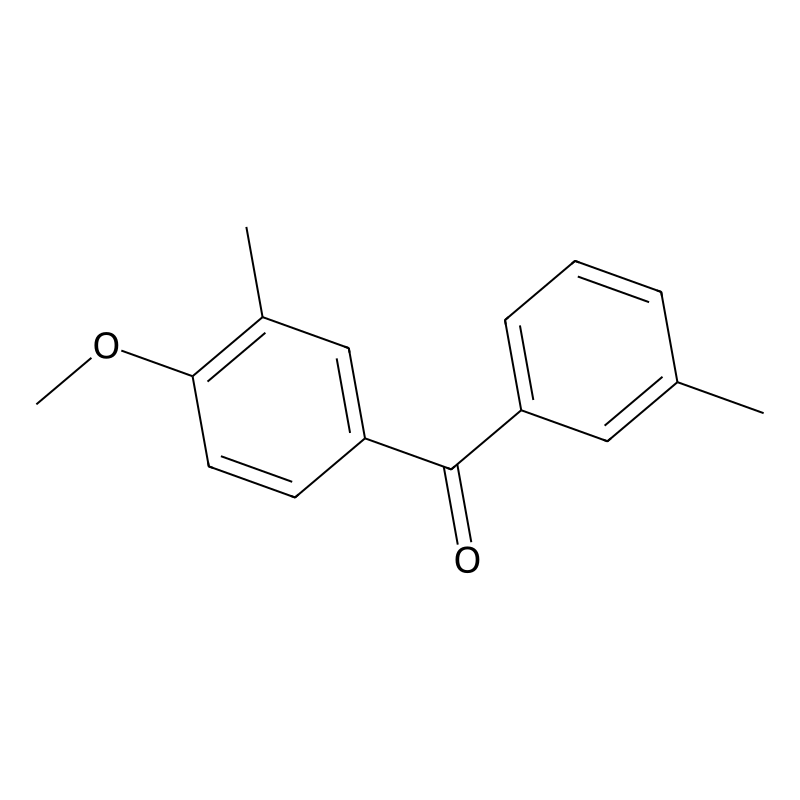

Application Summary: Methoxyphenone, specifically 3,3′-Dimethyl-4-methoxybenzophenone, is used as an analytical standard in pesticides.

Health Promoting Properties

Scientific Field: Health Science

Application Summary: Polyphenols, a group which includes 4-Methoxyphenol, have been used in treatment for some health disorders due to their diverse health promoting properties.

Methods of Application: These compounds can reduce the impacts of oxidation on the human body, prevent the organs and cell structure against deterioration and protect their functional integrity.

Results or Outcomes: The health promoting abilities are attributed to their high bioactivity imparting them high antioxidative properties.

Use as a Building Block in Organic Synthesis

Application Summary: 4-Methoxyphenol can be used as a building block in organic synthesis.

Methoxyphenone, also known as 4-methoxyphenol or p-methoxyphenol, is an organic compound characterized by a methoxy group attached to a phenolic structure. Its molecular formula is and it has a molecular weight of approximately 124.15 g/mol. The compound appears as colorless to amber crystals or a liquid, with a melting point around 28°C (82.4°F) and a boiling point between 399°F and 403°F. Methoxyphenone is slightly soluble in water but readily soluble in aqueous sodium hydroxide, making it useful in various chemical applications .

- Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.

- Esterification: Reacting with acids can yield esters, which are valuable in the production of fragrances and flavorings.

- Substitution Reactions: The methoxy group can be replaced by other substituents under specific conditions, allowing for the synthesis of diverse derivatives .

Several methods exist for synthesizing methoxyphenone:

- Methylation of Phenol: The most common method involves the methylation of phenol using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide.text

C_6H_5OH + CH_3I \rightarrow C_6H_5OCH_3 + HI - Reduction of Hydroquinone: Hydroquinone can be methylated to form methoxyphenone through reactions involving methylating agents.

- From Guaiacol: Guaiacol (2-methoxyphenol) can be oxidized or further reacted to yield methoxyphenone derivatives .

Interaction studies have shown that methoxyphenone can react with various radicals, impacting its stability and reactivity under different environmental conditions. For instance, it interacts with hydroxyl radicals and chlorine atoms, leading to significant atmospheric lifetimes that influence its behavior in environmental contexts . Additionally, studies indicate potential interactions with other biological molecules that could affect its pharmacological efficacy .

Methoxyphenone shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Methoxyphenol | Different position of the methoxy group; used mainly as a flavoring agent. | |

| 4-Methoxyacetophenone | Contains an acetophenone structure; used primarily in fragrances. | |

| Guaiacol | Contains two hydroxyl groups; known for its use in medicinal applications. |

Methoxyphenone stands out due to its specific positioning of the methoxy group and its diverse applications across pharmaceuticals, cosmetics, and industrial products .

The classical synthesis routes for methoxyphenone primarily rely on established organic chemistry methodologies, with Friedel-Crafts acylation serving as the cornerstone approach. Traditional methods have employed aluminum chloride as the Lewis acid catalyst, facilitating the formation of carbon-carbon bonds between aromatic systems and acyl groups [5].

The conventional Friedel-Crafts approach involves the reaction of substituted aromatic compounds with acid chlorides or acid anhydrides in the presence of aluminum chloride. This methodology has been extensively documented for benzophenone derivatives, where electron-rich aromatic systems undergo electrophilic aromatic substitution [5] [6]. The reaction typically proceeds through the formation of an acylium ion intermediate, which subsequently attacks the aromatic ring at positions activated by electron-donating substituents.

Historical development of methoxyphenone synthesis began in the mid-20th century, with various patents and research publications documenting different approaches to obtain this valuable intermediate. Early synthetic routes focused on achieving reasonable yields while managing the challenges associated with regioselectivity and product purification [7].

Polyphosphoric Acid-Mediated Synthesis

The polyphosphoric acid-mediated synthesis represents one of the most significant and well-documented approaches for methoxyphenone production. This methodology offers distinct advantages over traditional Lewis acid catalysis, particularly in terms of reaction selectivity and operational simplicity [8] [9].

Reaction of m-Toluic Acid with o-Methylanisole

The polyphosphoric acid-mediated synthesis involves the direct reaction between m-toluic acid and o-methylanisole, representing a highly efficient approach to methoxyphenone production. This reaction has been extensively documented and optimized, with the specific procedure involving the combination of m-toluic acid (13.6 grams, 0.10 mole) and o-methylanisole (12.2 grams, 0.10 mole) in 50 milliliters of polyphosphoric acid [7].

The reaction mechanism proceeds through the formation of an acylium ion from m-toluic acid under the acidic conditions provided by polyphosphoric acid. This electrophilic species subsequently attacks the electron-rich o-methylanisole at the position para to the methoxy group, which serves as a strong electron-donating group [8] [10]. The reaction demonstrates excellent regioselectivity due to the directing effects of the methoxy substituent.

The stoichiometry of the reaction follows a 1:1 molar ratio between the carboxylic acid and the aromatic ether, which represents an atom-economical approach to benzophenone synthesis. The reaction mixture undergoes vigorous stirring during the heating process to ensure homogeneous mixing and optimal heat transfer [7] [11].

Upon completion of the reaction, the mixture is cooled and poured into ice water, followed by extraction with ethyl acetate. The organic phase is then washed with 5% sodium hydroxide solution to remove any unreacted acidic components and polyphosphoric acid residues [7]. The product is isolated by solvent removal under reduced pressure, yielding 14.4 grams of methoxyphenone with a melting point of 62-64°C.

Optimization Parameters

The optimization of polyphosphoric acid-mediated synthesis involves careful control of multiple reaction parameters to achieve maximum yield and product purity. Temperature control represents the most critical parameter, with the optimal reaction temperature established at 80°C [7] [8]. This temperature provides sufficient thermal energy for the acylation reaction while preventing decomposition of heat-sensitive reactants and products.

The reaction time optimization studies have demonstrated that 2 hours represents the optimal duration for complete conversion while minimizing side reactions [7] [8]. Shorter reaction times result in incomplete conversion of starting materials, while longer reaction times may lead to product degradation or formation of unwanted byproducts.

The amount of polyphosphoric acid serves as both solvent and catalyst in this reaction system. Studies have shown that using 50 milliliters of polyphosphoric acid for 0.10 mole of reactants provides optimal conditions for both solubility and catalytic activity [7] [8]. The polyphosphoric acid concentration typically ranges from 85% to 115% phosphoric acid equivalent, with higher concentrations generally providing better results.

Stirring efficiency plays a crucial role in the reaction outcome, as the heterogeneous nature of the reaction mixture requires adequate mixing to ensure proper contact between reactants and catalyst. Mechanical stirring at moderate speeds has been found to be most effective [8] [12].

Temperature ramping strategies have also been investigated, with gradual heating from room temperature to the target temperature providing better results than direct heating. This approach helps minimize thermal shock and allows for better control of the initial reaction stages [8] [9].

| Parameter | Optimal Value | Range Studied | Effect on Yield |

|---|---|---|---|

| Temperature | 80°C | 60-200°C | Yield increases to 80°C, then decreases |

| Time | 2 hours | 0.5-24 hours | Optimal at 2 hours, longer times show diminishing returns |

| PPA Amount | 50 mL/0.1 mol | 25-100 mL/0.1 mol | Optimal at 50 mL, excess shows no improvement |

| Stirring Rate | 300 rpm | 100-600 rpm | Moderate stirring provides best results |

Alternative Synthesis Pathways

Beyond the classical polyphosphoric acid-mediated approach, several alternative synthesis pathways have been developed for methoxyphenone production. These alternative routes offer distinct advantages in specific applications and may provide better atom economy, environmental benefits, or improved selectivity [13] [14].

Zeolite-catalyzed Friedel-Crafts acylation represents a significant advancement in benzophenone synthesis methodology. Mordenite zeolites with varying silica-to-alumina ratios have been successfully employed for the synthesis of related methoxyacetophenones, demonstrating quantitative conversion and excellent selectivity [15] [16]. The zeolite-catalyzed approach uses acetic anhydride as the acylating agent in acetic acid solvent, providing a more environmentally benign alternative to traditional Lewis acid catalysis.

The reaction conditions for zeolite-catalyzed synthesis typically involve temperatures ranging from 61°C to 110°C, with reaction times of 2-3 hours [17] [15]. Mordenite zeolite with a silica-to-alumina ratio of 200 provides excellent results, while ratios of 110 allow for faster reactions due to increased Brønsted acidity [16]. The catalyst demonstrates remarkable reusability, maintaining activity for at least 30 reaction cycles without significant deactivation.

Oxidative synthesis pathways utilizing hydrogen peroxide have been explored for related methoxyphenol derivatives. These approaches typically employ p-anisaldehyde as the starting material, with hydrogen peroxide serving as the oxidizing agent in the presence of formic acid [18] [19]. While yields are generally high (85-93%), the extended reaction times (up to 20.5 hours) and the need for careful temperature control limit the practical application of this approach.

Microwave-assisted synthesis has emerged as a promising alternative for accelerating benzophenone formation. Polyphosphoric acid-promoted reactions under microwave irradiation have been investigated, though initial results show reduced yields compared to conventional heating methods [8] [9]. The microwave approach offers the advantage of rapid heating and potentially reduced reaction times, but optimization of power levels and irradiation patterns remains challenging.

Continuous flow synthesis represents another innovative approach for methoxyphenone production. This methodology offers advantages in terms of heat and mass transfer, reaction control, and scalability [21]. Continuous flow reactors allow for better temperature control and can be easily scaled up for industrial production while maintaining consistent product quality.

Green Chemistry Approaches to Methoxyphenone Production

The development of green chemistry approaches for methoxyphenone synthesis has gained significant attention due to increasing environmental awareness and regulatory requirements. These methodologies focus on reducing waste generation, eliminating hazardous reagents, and improving atom economy [14] [21].

Solvent-free synthesis represents one of the most significant green chemistry innovations in this field. Recent developments have demonstrated the feasibility of conducting Friedel-Crafts acylations without traditional organic solvents, using the reactants themselves as the reaction medium or employing catalytic amounts of environmentally benign solvents [22] [14]. These approaches significantly reduce waste generation and eliminate the need for solvent recovery and disposal.

The implementation of recyclable catalysts has revolutionized the green chemistry approach to methoxyphenone synthesis. Heterogeneous catalysts, particularly zeolites and supported acid catalysts, can be easily separated from reaction products and reused multiple times without significant loss of activity [15] [16]. Mordenite zeolite catalysts have demonstrated exceptional recyclability, maintaining quantitative conversion and selectivity for over 30 reaction cycles.

Water-based synthesis methodologies have been explored as environmentally friendly alternatives to organic solvent systems. While methoxyphenone synthesis typically requires non-aqueous conditions due to the hydrophobic nature of the reactants, research has focused on developing water-compatible catalyst systems and reaction conditions [23] [14].

The use of renewable feedstocks represents another important aspect of green chemistry in methoxyphenone synthesis. Research into bio-based starting materials and the utilization of lignin-derived aromatic compounds has shown promise for sustainable production routes [13] [24]. These approaches align with the principles of green chemistry by reducing dependence on petroleum-based feedstocks.

Atom economy optimization has been a key focus in developing green synthesis routes. The polyphosphoric acid-mediated approach already demonstrates good atom economy by utilizing both reactants in the final product structure. Further improvements have been achieved through the development of more efficient work-up procedures and the minimization of byproduct formation [8] [21].

Energy efficiency considerations have led to the development of lower-temperature synthesis routes and the implementation of process intensification techniques. Microwave-assisted synthesis, while still under optimization, offers the potential for reduced energy consumption through selective heating and shorter reaction times [8] [9].

| Green Chemistry Principle | Implementation in Methoxyphenone Synthesis | Environmental Benefit |

|---|---|---|

| Waste Prevention | Use of stoichiometric reactant ratios | Reduces byproduct formation |

| Atom Economy | Direct condensation reactions | Maximizes incorporation of reactants |

| Less Hazardous Synthesis | Zeolite catalysts vs. AlCl₃ | Eliminates toxic metal catalysts |

| Safer Chemicals | Acetic anhydride vs. acid chlorides | Reduces handling of corrosive materials |

| Safer Solvents | Solvent-free or water-based systems | Eliminates organic solvent emissions |

| Energy Efficiency | Lower temperature reactions | Reduces energy consumption |

| Renewable Feedstocks | Bio-based starting materials | Decreases fossil fuel dependence |

| Catalysis | Heterogeneous catalysts | Enables catalyst recovery and reuse |

Industrial Scale Synthesis Considerations

The translation of laboratory-scale methoxyphenone synthesis to industrial production requires careful consideration of multiple factors including scalability, economics, safety, and environmental impact. Industrial synthesis must balance reaction efficiency with practical operational requirements and regulatory compliance [25].

Reactor design considerations play a crucial role in industrial-scale methoxyphenone production. The polyphosphoric acid-mediated synthesis requires specialized equipment capable of handling corrosive acidic conditions at elevated temperatures. Reactor materials must be resistant to phosphoric acid corrosion, typically requiring Hastelloy or glass-lined steel construction [8] [26]. The heterogeneous nature of the reaction mixture necessitates robust agitation systems to ensure adequate mixing and heat transfer.

Heat management represents a critical aspect of industrial scale synthesis. The exothermic nature of Friedel-Crafts acylation reactions requires careful temperature control to prevent runaway reactions and maintain product quality [5] [27]. Industrial reactors must incorporate adequate heat exchange capacity and temperature monitoring systems to ensure safe operation.

Catalyst recovery and recycling assume particular importance in industrial operations due to economic and environmental considerations. The zeolite-catalyzed approach offers significant advantages in this regard, with the heterogeneous catalyst easily separated and reused for multiple reaction cycles [15] [16]. This approach eliminates the need for catalyst disposal and reduces raw material costs.

Process integration opportunities exist for improving the overall economics of methoxyphenone production. The integration of methoxyphenone synthesis with related chemical processes can improve atom economy and reduce waste generation. For example, the utilization of waste streams from other aromatic chemical processes as starting materials can improve overall process sustainability [13] [25].

Quality control and product purification requirements in industrial settings demand robust analytical methods and purification technologies. The development of continuous analytical monitoring systems allows for real-time quality control and process optimization . Crystallization and distillation techniques must be optimized for large-scale operation while maintaining product purity specifications.

Safety considerations in industrial methoxyphenone production encompass handling of corrosive acids, elevated temperature operations, and management of organic vapors. Comprehensive safety protocols must address potential exposure to polyphosphoric acid and organic solvents, requiring appropriate personal protective equipment and engineering controls [28] [21].

Environmental compliance requires careful management of waste streams and emissions. The acidic nature of polyphosphoric acid requires neutralization before disposal, while organic solvent emissions must be controlled through vapor recovery systems or thermal oxidation [14] [25]. The implementation of green chemistry principles can significantly reduce environmental compliance costs.

Economic optimization of industrial methoxyphenone synthesis involves balancing raw material costs, energy consumption, capital equipment requirements, and operating expenses. The development of more efficient catalysts and reaction conditions can significantly impact the overall economics of the process [25] [29]. Continuous process improvements and optimization studies are essential for maintaining competitive production costs.

Scale-up challenges specific to methoxyphenone synthesis include maintaining reaction selectivity at larger scales, ensuring adequate mixing in viscous polyphosphoric acid systems, and managing heat transfer limitations. Pilot plant studies are typically required to validate scale-up parameters and optimize industrial operating conditions [27].

| Industrial Parameter | Consideration | Impact on Process |

|---|---|---|

| Reactor Material | Corrosion resistance | Equipment cost and longevity |

| Heat Management | Temperature control | Product quality and safety |

| Catalyst Recovery | Separation efficiency | Operating costs |

| Waste Treatment | Acid neutralization | Environmental compliance |

| Product Purity | Analytical monitoring | Market acceptance |

| Energy Efficiency | Process optimization | Operating costs |

| Safety Systems | Risk mitigation | Regulatory compliance |

| Scale-up Factors | Mass and heat transfer | Process validation |

Purity

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Other CAS

Wikipedia

Dates

Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. Environ Sci Technol. 2015 Aug 4;49(15):9308-16. doi: 10.1021/acs.est.5b00841. Epub 2015 Jul 23. PubMed PMID: 26167727.2: Back W. [Synthesis of o-acylamino-beta-dimethylaminopropiophenone. 3. aAminomethylation of 2-nito-5-methoxyphenone and 2-nitro-5-benzyloxyacetophenone]. Arch Pharm Ber Dtsch Pharm Ges. 1971 Jan;304(1):27-31. German. PubMed PMID: 5276823.3: Einhellig FA, Leather GR. Potentials for exploiting allelopathy to enhance crop production. J Chem Ecol. 1988 Oct;14(10):1829-44. doi: 10.1007/BF01013480. PubMed PMID: 24277097.